S-(Sulfanylmethyl) phenylethanethioate

Description

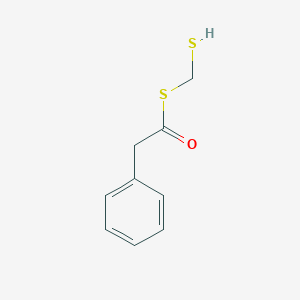

S-(Sulfanylmethyl) phenylethanethioate is a sulfur-containing thioester compound characterized by a phenylethanethioate backbone with a sulfanylmethyl (-SCH2-) substituent. The sulfanylmethyl group enhances electron density and steric effects, influencing reactivity and stability compared to oxygen-based analogs .

Properties

CAS No. |

650607-79-7 |

|---|---|

Molecular Formula |

C9H10OS2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

S-(sulfanylmethyl) 2-phenylethanethioate |

InChI |

InChI=1S/C9H10OS2/c10-9(12-7-11)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |

InChI Key |

GEBBYNWQMVYUIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)SCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Sulfanylmethyl) phenylethanethioate typically involves the reaction of benzeneethanethioic acid with a sulfanylmethyl reagent. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of the ester .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(Sulfanylmethyl) phenylethanethioate can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or alcohols.

Substitution: Various substituted thioesters.

Scientific Research Applications

Chemistry: S-(Sulfanylmethyl) phenylethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex thioesters and sulfur-containing compounds .

Biology: In biological research, this compound can be used to study the effects of thioesters on cellular processes and enzyme activities .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require sulfur-containing functional groups .

Mechanism of Action

The mechanism of action of S-(Sulfanylmethyl) phenylethanethioate involves its interaction with nucleophiles, particularly thiols. The thioester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the product and regenerate the thiol . This mechanism is crucial in both synthetic and biological contexts.

Comparison with Similar Compounds

S-Benzyl Phenylethanethioate

S-Phenyln-Dodecanethioate

- Structure : Contains a long alkyl chain (n-dodecyl) attached to the thioester.

- Physical Properties :

- Applications: Likely used in hydrophobic polymer matrices due to its nonpolar alkyl chain.

TES-1025 (2-[3-[(5-Cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid)

- Structure: Incorporates a sulfanylmethyl group linked to a pyrimidinone core.

- Key Properties :

- Applications : Potent inhibitor of human ACMSD, modulating NAD+ biosynthesis.

S-Phenyl 2-Phenylethanethioate (4g)

- Structure : Similar to the target compound but lacks the sulfanylmethyl group.

Key Comparison Metrics

Research Findings and Implications

Role of Sulfur in Material Science

- Tensile Strength: Sulfur-containing chain extenders like bis [4-(sulfanylmethyl)phenyl]methanone improve tensile strength in poly(thiourethane-urethane)s by 20–30% compared to oxygen analogs .

- Adhesion : Sulfur atoms enhance lap shear strength in copper adhesives due to stronger intermolecular interactions .

Stability and Reactivity

- Thermal Stability : Sulfanylmethyl groups in thioesters confer higher thermal stability than benzyl or alkyl variants, as seen in polymer degradation studies .

- Synthetic Accessibility : Thiol esters like S-benzyl phenylethanethioate are synthesized via efficient protocols using carboxylic acids and thiols, suggesting similar routes for the target compound .

Biological Activity

S-(Sulfanylmethyl) phenylethanethioate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : CHOS

- Molecular Weight : 198.3 g/mol

- Chemical Structure : The compound consists of a phenyl group attached to a thioether and thioester functionality, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

The compound demonstrated a lower MIC against Staphylococcus aureus, suggesting it may be particularly effective against Gram-positive bacteria .

Insecticidal Activity

Insecticidal properties were also evaluated in laboratory settings. The compound was tested against various pests, yielding the following mortality rates:

| Insect Species | Mortality Rate (%) at 500 mg/L |

|---|---|

| Mythimna separate | 70% |

| Helicoverpa armigera | 50% |

| Spodoptera frugiperda | 60% |

These findings indicate that this compound has promising insecticidal activity, particularly against Mythimna separate, outperforming some commercial pesticides .

The biological activity of this compound is attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in microbial metabolism and disrupt the physiological processes of insects.

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase in insects, leading to increased neurotransmitter levels and subsequent paralysis.

- Membrane Disruption : Its sulfur-containing structure could disrupt microbial cell membranes, leading to cell lysis and death.

Case Studies

A notable case study involved the application of this compound in agricultural settings. Researchers applied the compound to crops infested with Helicoverpa armigera and observed a significant reduction in pest populations over a two-week period.

- Initial Pest Population : 200 individuals per plant

- Population after Treatment : 30 individuals per plant

- Effectiveness : 85% reduction in pest population

This case highlights the potential for this compound as an environmentally friendly pesticide alternative .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicity studies indicate that the compound has a moderate toxicity profile, with an LC50 value in zebrafish of approximately 14 mg/L. This suggests that while effective against pests and microbes, care should be taken regarding its application in sensitive environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.